molecular formula C24H21N3O3S2 B2982937 (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 325735-01-1

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

カタログ番号: B2982937
CAS番号: 325735-01-1
分子量: 463.57
InChIキー: TZJIZRRYRWTVSS-OCOZRVBESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 325735-01-1) is a sulfonamide-benzamide hybrid compound with a molecular weight of 463.6 g/mol. Its structure features a 3,4-dihydroquinoline sulfonyl group linked to a benzamide scaffold substituted with a 3-methylbenzo[d]thiazol-2-ylidene moiety. Key computed properties include a high XLogP3 value of 4.7, indicative of significant lipophilicity, and a topological polar surface area (TPSA) of 104 Ų, suggesting moderate solubility . The compound’s structural complexity (complexity score: 832) arises from its fused heterocyclic systems and sulfonamide bridge, which are common in pharmacologically active molecules targeting enzymes or receptors .

特性

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-26-21-10-4-5-11-22(21)31-24(26)25-23(28)18-12-14-19(15-13-18)32(29,30)27-16-6-8-17-7-2-3-9-20(17)27/h2-5,7,9-15H,6,8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJIZRRYRWTVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a sulfonyl group, a benzamide backbone, and a dihydroquinoline moiety, which are known to influence various biological interactions.

  • Molecular Formula : C25H23N3O3S2
  • Molecular Weight : 477.6 g/mol
  • CAS Number : 399000-35-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may exhibit:

  • Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Some derivatives of dihydroquinoline have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Enzyme Inhibition Studies

Recent research highlights the inhibitory effects of related compounds on AChE and MAOs. For example, compound 3e, structurally similar to (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, showed the following IC50 values:

EnzymeIC50 (µM)
eeAChE0.28
hAChE0.34
hMAO-B2.81
hMAO-A0.91

These results indicate a strong potential for treating Alzheimer's disease by targeting cholinergic dysfunction .

Anticancer Activity

The compound's structural analogs have been tested against various cancer cell lines:

Cell LineCompound Activity (%)
DU145 (Prostate)30.7
H460 (Lung)32.5
MCF7 (Breast)25.4

These findings suggest that the compound may possess significant anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

  • Neuroprotective Effects : A study reported that certain derivatives could penetrate the blood-brain barrier (BBB) effectively while showing minimal cytotoxicity at concentrations below 12.5 µM in neuronal cell lines . This characteristic is vital for developing treatments for neurodegenerative diseases.
  • Antiviral Activity : Some related compounds have exhibited antiviral properties, indicating that (E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide might also be explored for therapeutic applications against viral infections.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Benzamide Backbones

2.1.1. 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS: 313660-14-9) This analogue replaces the dihydroquinoline sulfonyl group with a diethylsulfamoyl moiety and incorporates a nitro-substituted thiazole ring. Its molecular weight (465.5 g/mol) is comparable to the target compound, but its XLogP3 (5.2) is higher due to the nitro group’s electron-withdrawing effects, which may reduce metabolic stability .

2.1.2. 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
This derivative features an ethylsulfonyl group and a pyridyl-thiazole substituent. With a molecular weight of ~400 g/mol, it is smaller and less lipophilic (XLogP3 ~3.8) than the target compound. The pyridyl group enhances water solubility but may reduce membrane permeability .

Heterocyclic Variations in the Benzamide Moiety

2.2.1. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) This compound (MW: 392 g/mol) replaces the benzo[d]thiazole group with a thiadiazole ring. Its lower molecular weight and TPSA (92 Ų) suggest improved solubility but reduced steric bulk compared to the target compound.

2.2.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives These derivatives incorporate a thiazolidinedione ring, a motif associated with antidiabetic activity. Their XLogP3 values (~3.5) are lower than the target compound’s, likely due to the polar dioxothiazolidine group.

Substituent Effects on Pharmacokinetic Properties

  • Hydrogen Bond Acceptors (HBA): The target compound has 5 HBAs, similar to analogues like 4g (4 HBAs) .
  • Rotatable Bonds: The target compound’s 3 rotatable bonds suggest moderate conformational flexibility, comparable to 7b (4 rotatable bonds) but lower than 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (5 rotatable bonds) .

Discussion of Comparative Advantages and Limitations

  • Target Compound Advantages: The dihydroquinoline sulfonyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 or kinase targets) compared to simpler sulfonamides .
  • Limitations:
    • High XLogP3 (4.7) could limit aqueous solubility, necessitating formulation optimization.
    • Synthetic complexity (complexity score: 832) may hinder large-scale production compared to simpler derivatives like 4g .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。